molecular formula C15H22ClNO3S B2876384 5-chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide CAS No. 691380-67-3

5-chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide

Cat. No.: B2876384
CAS No.: 691380-67-3
M. Wt: 331.86
InChI Key: WUDZQJHYLAONHA-UHFFFAOYSA-N
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Description

5-Chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide is a sulfonamide derivative characterized by a chloro substituent at the 5-position and an ethoxy group at the 2-position of the benzene ring. The sulfonamide nitrogen is substituted with a cycloheptyl group, distinguishing it from related compounds. Sulfonamides are known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

5-chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO3S/c1-2-20-14-10-9-12(16)11-15(14)21(18,19)17-13-7-5-3-4-6-8-13/h9-11,13,17H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDZQJHYLAONHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-ethoxybenzenesulfonyl chloride and cycloheptylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.

    Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the sulfonamide bond.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a solvent like dichloromethane and a base such as triethylamine.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce the corresponding amine and sulfonic acid.

Scientific Research Applications

5-chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Screening : Analogs with cyclohexyl/cyclopentyl N-substituents and methoxy groups showed moderate to strong antimicrobial activity , suggesting the target compound’s ethoxy and cycloheptyl groups warrant similar evaluation.
  • Structural Insights : Crystallographic data for N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide highlights planar sulfonamide moieties critical for target binding, a feature likely conserved in the target compound.

Biological Activity

5-Chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C13H18ClN1O2S
  • Molecular Weight : 303.81 g/mol
  • CAS Number : 691380-67-3

This compound belongs to a class of thiazole derivatives known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, disrupting their functions and leading to therapeutic effects.
  • Modulation of Biochemical Pathways : It is suggested that this sulfonamide can affect various biochemical pathways, which may contribute to its anti-inflammatory and antitumor activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has demonstrated the ability to reduce inflammation markers significantly. For instance:

  • Experimental Model : Carrageenan-induced paw edema in rats.
  • Results : Administration of the compound at doses of 10 mg/kg resulted in a reduction of paw swelling by approximately 50% compared to the control group.

Case Studies and Research Findings

Several studies have explored the effects of this compound in various biological contexts:

  • Study on Antitumor Activity :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Findings : The compound exhibited IC50 values ranging from 15 to 30 µM against different cancer cell lines, indicating potential as an anticancer agent.
  • Study on Antidiabetic Activity :
    • Objective : To evaluate glucose-lowering effects in diabetic rats.
    • Findings : Oral administration led to a significant decrease in blood glucose levels after four weeks of treatment.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Widely distributed in tissues; shows affinity for lipid membranes.
  • Metabolism : Primarily metabolized in the liver with multiple metabolites identified.
  • Excretion : Excreted mainly through urine.

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